![molecular formula C7H13ClN4 B2479749 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824447-07-5; 2230804-30-3](/img/structure/B2479749.png)
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that features a bicyclic structure with an azido group attached. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of achiral tropinone derivatives for desymmetrization processes are likely employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are useful for labeling and tracking molecules in biological systems . The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but lacks the azido group.
3-Chloro-8-azabicyclo[3.2.1]octane: This compound has a chlorine atom instead of an azido group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure.
Uniqueness
The presence of the azido group in 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride makes it unique compared to its analogs. This functional group allows for specific chemical reactions, such as click chemistry, which are not possible with the other compounds .
Properties
CAS No. |
1824447-07-5; 2230804-30-3 |
|---|---|
Molecular Formula |
C7H13ClN4 |
Molecular Weight |
188.66 |
IUPAC Name |
3-azido-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c8-11-10-7-3-5-1-2-6(4-7)9-5;/h5-7,9H,1-4H2;1H |
InChI Key |
VXIFLAIJBNZDKU-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)N=[N+]=[N-].Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


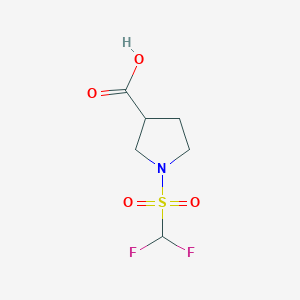
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2479667.png)
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2479668.png)

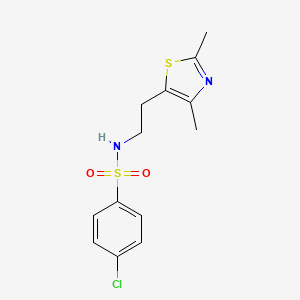
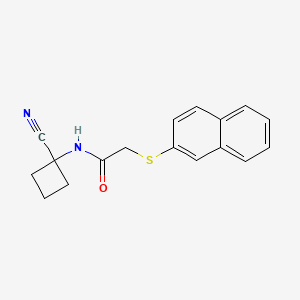
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)
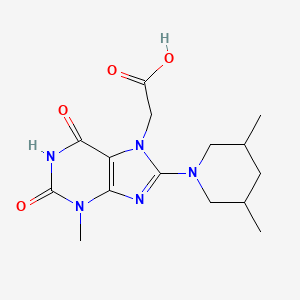

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
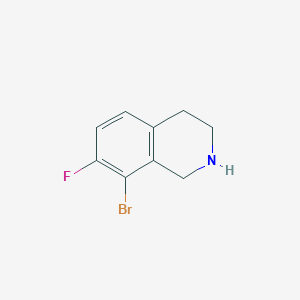
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)
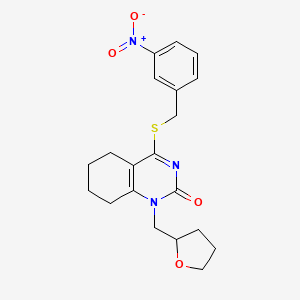
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2479688.png)
